L-Idaric Acid Disodium Salt L-Idaric Acid Disodium Salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC0207387
InChI:
SMILES:
Molecular Formula: C₆H₈Na₂O₈
Molecular Weight: 254.1

L-Idaric Acid Disodium Salt

CAS No.:

Cat. No.: VC0207387

Molecular Formula: C₆H₈Na₂O₈

Molecular Weight: 254.1

* For research use only. Not for human or veterinary use.

L-Idaric Acid Disodium Salt -

Specification

Molecular Formula C₆H₈Na₂O₈
Molecular Weight 254.1

Introduction

Chemical Identity and Properties

L-Idaric Acid Disodium Salt is the disodium salt of L-idaric acid, which is the L-enantiomer of idaric acid. The parent compound, L-idaric acid, serves as a conjugate acid of L-idarate(1-) . The disodium salt form results from the deprotonation of both carboxylic acid groups in the L-idaric acid molecule, yielding a compound with enhanced water solubility and different physicochemical properties compared to the free acid.

Structural Characteristics

The compound has the molecular formula C6H8Na2O8 and a molecular weight of 254.10 g/mol. Its structure features a six-carbon backbone with four hydroxyl groups and two carboxylate groups, each neutralized by a sodium ion. The stereochemistry follows the pattern (2R,3S,4S,5R), which is crucial for its biological activity and chemical properties.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of L-Idaric Acid Disodium Salt

PropertyValue
Molecular FormulaC6H8Na2O8
Molecular Weight254.10 g/mol
IUPAC Namedisodium;(2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate
Standard InChIInChI=1S/C6H10O8.2Na/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;;/h1-4,7-10H,(H,11,12)(H,13,14);;/q;2*+1/p-2/t1-,2-,3+,4+;;/m0../s1
Standard InChIKeyIDAGXRIGDWCIET-ILFCYSDFSA-L
Physical StateSolid
SolubilityHighly soluble in water; moderately soluble in polar organic solvents

The disodium salt form significantly enhances the water solubility compared to the parent L-idaric acid. This increased solubility makes the compound more suitable for aqueous biochemical applications and facilitates its use in various research protocols.

Relationship to Parent Compound

L-Idaric Acid Disodium Salt is derived from L-idaric acid, which has the molecular formula C6H10O8 and a molecular weight of 210.14 g/mol . The parent acid is characterized by a melting point of 125-130°C and is hygroscopic in nature, requiring storage under inert atmosphere and cold conditions (-20°C freezer) .

Structural Comparison

The conversion of L-idaric acid to its disodium salt involves the removal of two protons from the carboxylic acid groups and their replacement with sodium ions. This transformation changes the molecular formula from C6H10O8 to C6H8Na2O8 and increases the molecular weight from 210.14 g/mol to 254.10 g/mol .

Stereochemistry

L-Idaric acid and its disodium salt maintain the same stereochemical configuration, which is crucial for their biological activities. The stereochemistry is designated as (2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid for the free acid form , and the same stereochemical centers are preserved in the disodium salt.

Applications in Research

L-Idaric Acid Disodium Salt has several important applications in biochemical research, particularly in enzyme inhibition studies and metabolic pathway investigations.

Enzyme Inhibition Studies

One of the primary applications of L-Idaric Acid Disodium Salt is in the synthesis of L-idaro-1,4-lactone, which serves as an inhibitor of α-L-idosiduronase. This enzyme inhibition is significant for studying lysosomal storage disorders and related pathways. The specific stereochemistry of the compound is crucial for this inhibitory activity, as it enables precise spatial interactions with the enzyme's active site.

Metabolic Pathway Research

L-Idaric Acid Disodium Salt plays a role in the biosynthesis of myoinositol in rat seminal vesicles, indicating its importance in metabolic pathways. This application highlights the compound's value in studying carbohydrate metabolism and signal transduction pathways, as myoinositol is a significant precursor in various cellular processes.

Synthetic Intermediates

The compound serves as a valuable intermediate in organic synthesis, particularly for creating more complex derivatives with potential pharmaceutical or biochemical applications. Its hydroxyl and carboxylate functionalities provide multiple sites for further chemical modifications, making it a versatile building block in synthetic chemistry.

SupplierFormPurityNotes
LGC StandardsNeat>95% (HPLC)Analytical standard
BOC SciencesNeat>95%Research grade
Santa Cruz BiotechnologyNeatHigh purityFor biochemical research
ChemicalBookVariousVariableMultiple grades available

These suppliers typically provide the compound in quantities suitable for laboratory research, with specifications appropriate for biochemical applications.

Related Compounds and Derivatives

L-Idaric Acid Disodium Salt is part of a family of compounds derived from aldaric acids, which are dicarboxylic acids obtained from the oxidation of aldoses.

Relationship to Other Aldaric Acids

Aldaric acids represent an important class of sugar-derived compounds that include galactaric acid (mucic acid), glucaric acid, and mannaric acid . These compounds share structural similarities with L-idaric acid but differ in their stereochemical configurations. The various stereoisomers exhibit different biological activities and chemical properties.

Lactone Derivatives

L-Idaric acid can form lactones, particularly the 1,4-lactone, which has significant biochemical applications. The formation of lactones from aldaric acids is a common reaction pathway and can be achieved through thermal methods, such as using dimethyl sulfoxide as a solvent . The lactone derivatives often show enhanced biological activities compared to the parent acids.

Other Salt Forms

In addition to the disodium salt, L-idaric acid can form various other salts with different counterions, including potassium, calcium, and ammonium. These various salt forms may offer different solubility profiles and applications in biochemical research.

Synthesis and Preparation

The synthesis of L-Idaric Acid Disodium Salt typically involves the neutralization of L-idaric acid with precisely controlled amounts of sodium hydroxide or sodium carbonate.

From Parent Acid

The most direct route to L-Idaric Acid Disodium Salt is through the neutralization of L-idaric acid with two equivalents of a sodium base. The reaction is typically carried out in aqueous solution, followed by isolation through crystallization or other purification techniques.

Alternative Synthetic Approaches

Alternative approaches may involve the oxidation of L-idose to form L-idaric acid, followed by salt formation. The oxidation can be achieved using nitric acid or other strong oxidizing agents that convert the aldehyde and primary alcohol groups of the sugar to carboxylic acids.

Analytical Methods and Characterization

The characterization of L-Idaric Acid Disodium Salt typically involves a combination of spectroscopic, chromatographic, and physical methods to confirm its identity and assess its purity.

Spectroscopic Analysis

Common spectroscopic techniques used for characterization include NMR spectroscopy (1H and 13C), infrared spectroscopy (IR), and mass spectrometry. These methods provide structural information and help confirm the presence of characteristic functional groups.

Chromatographic Methods

High-performance liquid chromatography (HPLC) is commonly used to assess the purity of L-Idaric Acid Disodium Salt, with purities typically exceeding 95% for commercial samples. Other chromatographic techniques may include ion chromatography, which is particularly useful for analyzing salt forms.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator